molecular formula C9H6IN B189533 4-Iodoisoquinoline CAS No. 55270-33-2

4-Iodoisoquinoline

Cat. No. B189533
CAS RN: 55270-33-2
M. Wt: 255.05 g/mol
InChI Key: LRPCCFSUFGFVBO-UHFFFAOYSA-N
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Description

4-Iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family . This molecule contains one iodine and one nitrogen atom, which make it a highly reactive and versatile compound with the potential to be used in a wide range of fields.


Synthesis Analysis

The synthesis of 4-Iodoisoquinoline involves various methods. For example, one method involves the reaction of isoquinolinium salts with copper (I) oxide, 1,10-Phenanthroline, and potassium iodide in methanol . Another method involves the Ptzinger quinoline synthesis, where isatin reacts with a-methylene carbonyl compound in the presence of a base in ethanol .


Molecular Structure Analysis

The molecular formula of 4-Iodoisoquinoline is C9H6IN . It has an average mass of 255.055 Da and a monoisotopic mass of 254.954483 Da .


Physical And Chemical Properties Analysis

4-Iodoisoquinoline has a density of 1.8±0.1 g/cm3, a boiling point of 336.8±15.0 °C at 760 mmHg, and a flash point of 157.5±20.4 °C . It has a molar refractivity of 55.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 138.8±3.0 cm3 .

Scientific Research Applications

  • 4-Iodoisoquinoline is valuable in synthesizing biologically and medicinally significant compounds, as demonstrated by its use in the gram-scale synthesis of a CRTH2 antagonist (Fang, Wang, & Wang, 2019).

  • It serves as a precursor in novel synthetic methods for producing 3-aryl-4-iodoisoquinolines, showcasing its importance in the creation of various isoquinoline derivatives under metal-free conditions (Naruto & Togo, 2021).

  • The compound finds use in electrophilic cyclization processes to generate functionalized isoquinoline N-oxides, a process crucial for the development of compounds with potential pharmacological applications (Ding & Wu, 2008).

  • 4-Iodoisoquinoline is integral in the alkyne activation processes for the synthesis of diverse organic compounds, highlighting its versatility in chemical synthesis (Yamamoto, Gridnev, Patil, & Jin, 2009).

  • It plays a critical role in identifying and characterizing bioactive compounds in traditional herbs, as seen in the comprehensive study of alkaloids in Eomecon chionantha Hance (Lu, Li, He, Cheng, & Yang, 2020).

  • 4-Iodoisoquinoline-based compounds show potential in neuroprotection research, particularly in the context of cerebral ischemia (Chen, Ogunshola, Yeoh, Jani, Papadakis, Nagel, Schofield, & Buchan, 2014).

  • The compound is pivotal in developing iodoisoquinoline-fused benzimidazole derivatives, indicating its significance in medicinal chemistry (Ouyang, Tang, Zhong, Zhang, & Li, 2011).

Safety and Hazards

4-Iodoisoquinoline is a chemical that requires careful handling. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Quinoline, a related compound to 4-Iodoisoquinoline, has been identified as an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, it is expected that 4-Iodoisoquinoline, with its unique properties, will also have significant potential for future drug development .

properties

IUPAC Name

4-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCCFSUFGFVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348838
Record name 4-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoisoquinoline

CAS RN

55270-33-2
Record name 4-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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